Boc-MLF TFA

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

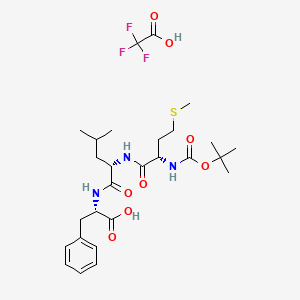

(2S)-2-[[(2S)-4-methyl-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]amino]pentanoyl]amino]-3-phenylpropanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H39N3O6S.C2HF3O2/c1-16(2)14-19(22(30)27-20(23(31)32)15-17-10-8-7-9-11-17)26-21(29)18(12-13-35-6)28-24(33)34-25(3,4)5;3-2(4,5)1(6)7/h7-11,16,18-20H,12-15H2,1-6H3,(H,26,29)(H,27,30)(H,28,33)(H,31,32);(H,6,7)/t18-,19-,20-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSQLUTTVVCTBOW-HBSNOMOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CCSC)NC(=O)OC(C)(C)C.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)OC(C)(C)C.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H40F3N3O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

623.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of Boc-MLF TFA

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Boc-MLF TFA (N-tert-Butoxycarbonyl-Met-Leu-Phe trifluoroacetate (B77799) salt) is a synthetic peptide that functions as a potent and specific competitive antagonist of the Formyl Peptide Receptor 1 (FPR1). By binding to FPR1, this compound effectively blocks the downstream signaling cascades typically initiated by N-formylated peptides, such as N-Formylmethionyl-leucyl-phenylalanine (fMLF). This antagonism leads to the inhibition of key cellular responses in immune cells, particularly neutrophils, including chemotaxis, superoxide (B77818) production, degranulation, and intracellular calcium mobilization. Its action makes it a valuable tool for studying the physiological and pathological roles of the FPR1 signaling pathway, particularly in the context of inflammation and immune responses.

Mechanism of Action

This compound exerts its effects by competitively binding to FPR1, a G protein-coupled receptor (GPCR) predominantly expressed on phagocytic leukocytes like neutrophils and macrophages. FPR1 is a key player in the innate immune system, recognizing N-formylated peptides derived from bacteria or damaged mitochondria as danger signals.

The antagonistic action of Boc-MLF stems from the substitution of the N-formyl group, present in agonists like fMLF, with a bulky tert-butyloxycarbonyl (Boc) group.[1][2] Docking analyses suggest that while Boc-MLF interacts with some of the same residues in the FPR1 binding pocket as fMLF, such as Arg84 and Lys85, it fails to establish the critical interactions necessary for receptor activation.[3][4] Specifically, it does not properly engage with key residues like Asp106, Arg201, and Arg205, which are crucial for the conformational changes that trigger downstream signaling.[3] This stable but non-productive binding of this compound prevents the receptor from adopting an active conformation, thereby blocking the initiation of the intracellular signaling cascade.

Upon agonist binding, FPR1 typically couples to inhibitory G proteins of the Gi family.[5] This leads to the dissociation of the Gα and Gβγ subunits, which in turn activate various downstream effector molecules. The primary signaling pathways initiated by FPR1 activation include:

-

Phospholipase C (PLC) Pathway: Activation of PLC leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

-

Phosphoinositide 3-kinase (PI3K) Pathway: The Gβγ subunits can also activate PI3K, leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) and subsequent activation of downstream kinases like Akt.

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: FPR1 activation also leads to the phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), which play a role in various cellular processes, including gene expression and cell survival.[6]

By competitively inhibiting the binding of agonists to FPR1, this compound effectively prevents the activation of these signaling pathways and the subsequent cellular responses.

Quantitative Data

The antagonist activity of this compound has been quantified in various functional assays. The following table summarizes key quantitative data:

| Parameter | Value | Cell Type | Assay | Reference |

| EC50 | 0.63 μM | Not specified | Inhibition of fMLF-induced superoxide production | [5] |

| Concentration for Specificity | < 10 μM | Neutrophils | To avoid off-target effects on FPRL1 (FPR2) | [7] |

Experimental Protocols

Detailed methodologies for key experiments used to characterize the mechanism of action of this compound are provided below.

Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay measures the ability of this compound to inhibit the directed migration of neutrophils towards an fMLF gradient.

Materials:

-

Isolated human neutrophils

-

RPMI-1640 medium

-

Boyden chamber apparatus with polycarbonate membranes (3-μm pore size)

-

fMLF (chemoattractant)

-

This compound (inhibitor)

-

Calcein-AM (for fluorescence-based detection) or staining solution (for manual counting)

-

Fluorescence plate reader or microscope

Protocol:

-

Isolate human neutrophils from fresh whole blood using density gradient centrifugation.

-

Resuspend the neutrophils in serum-free RPMI-1640 at a concentration of 1 x 10^6 cells/mL.

-

Pre-incubate the neutrophil suspension with various concentrations of this compound or vehicle control for 30 minutes at 37°C.

-

Add fMLF (e.g., 10 nM) to the lower wells of the Boyden chamber.

-

Add the pre-incubated neutrophil suspension to the upper wells.

-

Incubate the chamber at 37°C in a 5% CO2 incubator for 60-90 minutes to allow for cell migration.

-

After incubation, remove the membrane. For manual counting, wipe the non-migrated cells from the upper surface, fix, and stain the migrated cells on the lower surface. Count the migrated cells in several high-power fields under a microscope.

-

For fluorescence-based quantification, pre-label the cells with Calcein-AM before the assay. After migration, quantify the fluorescence of the migrated cells in the lower chamber using a fluorescence plate reader.

-

Calculate the percentage of inhibition of chemotaxis by this compound compared to the vehicle control.

Superoxide Production Assay

This assay measures the inhibitory effect of this compound on the fMLF-induced respiratory burst in neutrophils, which results in the production of superoxide anions.

Materials:

-

Isolated human neutrophils

-

Hanks' Balanced Salt Solution (HBSS)

-

Cytochrome c or luminol (B1675438)/isoluminol for detection

-

fMLF

-

This compound

-

Spectrophotometer or luminometer

Protocol:

-

Isolate neutrophils and resuspend them in HBSS.

-

Pre-incubate the neutrophils with various concentrations of this compound or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.

-

Add cytochrome c (for absorbance-based measurement) or a chemiluminescent substrate like luminol or isoluminol to the cell suspension.

-

Stimulate the cells with a specific concentration of fMLF (e.g., 100 nM).

-

Immediately measure the change in absorbance (for cytochrome c reduction) or light emission (for chemiluminescence) over time.

-

The rate of superoxide production is proportional to the rate of change in the signal. Calculate the inhibitory effect of this compound.

Intracellular Calcium Mobilization Assay

This assay assesses the ability of this compound to block the fMLF-induced increase in intracellular calcium concentration.

Materials:

-

Neutrophils or FPR1-expressing cell line

-

Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

-

fMLF

-

This compound

-

Fluorometric imaging plate reader or fluorescence microscope

Protocol:

-

Load the cells with a fluorescent calcium indicator dye according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.

-

Wash the cells to remove extracellular dye.

-

Pre-incubate the cells with different concentrations of this compound or vehicle control for 15-30 minutes.

-

Establish a baseline fluorescence reading.

-

Add fMLF to the cells to induce calcium mobilization.

-

Record the change in fluorescence intensity over time.

-

Quantify the peak fluorescence intensity and calculate the percentage of inhibition by this compound.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay determines the effect of this compound on the fMLF-induced phosphorylation of ERK1/2.

Materials:

-

Neutrophils or other FPR1-expressing cells

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

Protocol:

-

Culture cells to an appropriate confluency. Serum-starve the cells for a few hours before the experiment to reduce basal ERK phosphorylation.

-

Pre-treat the cells with various concentrations of this compound or vehicle for 30-60 minutes.

-

Stimulate the cells with fMLF (e.g., 100 nM) for a short period (e.g., 2-5 minutes), as ERK phosphorylation is often transient.

-

Lyse the cells on ice with lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane and then incubate with the primary antibody against phospho-ERK1/2.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with an antibody against total ERK1/2 to confirm equal protein loading.

-

Quantify the band intensities to determine the ratio of phosphorylated ERK to total ERK and assess the inhibitory effect of this compound.

Mandatory Visualizations

Signaling Pathway of FPR1 and Inhibition by this compound

Caption: FPR1 signaling pathway and its inhibition by this compound.

Experimental Workflow for Assessing this compound Activity

Caption: General experimental workflow to evaluate this compound's inhibitory effects.

References

- 1. The formyl peptide fMLF primes platelet activation and augments thrombus formation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural basis for recognition of N-formyl peptides as pathogen-associated molecular patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. rndsystems.com [rndsystems.com]

- 6. Design, synthesis and characterization of fMLF-mimicking AApeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cyclosporin H, Boc-MLF and Boc-FLFLF are antagonists that preferentially inhibit activity triggered through the formyl peptide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Boc-MLF-TFA as a Formyl Peptide Receptor Antagonist

Executive Summary

The Formyl Peptide Receptor (FPR) family, particularly FPR1, represents a critical class of G protein-coupled receptors (GPCRs) integral to the innate immune system. These receptors recognize N-formyl peptides, such as those released by bacteria or damaged mitochondria, initiating a cascade of inflammatory responses including chemotaxis, degranulation, and superoxide (B77818) production.[1][2] The synthetic peptide N-t-butoxycarbonyl-methionyl-leucyl-phenylalanine (Boc-MLF), also referred to as Boc-1, is a widely utilized experimental tool that functions as a competitive antagonist for FPRs.[3][4][5] Derived from the potent FPR agonist N-formyl-Met-Leu-Phe (fMLF), the replacement of the N-formyl group with a tert-butyloxycarbonyl (t-Boc) group ablates its agonistic properties and confers an antagonistic function.[6] This guide provides a comprehensive overview of Boc-MLF, its mechanism of action, quantitative data, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and workflows.

Chemical Properties and Quantitative Data

Boc-MLF is a modified tripeptide that serves as a foundational tool for studying FPR-mediated signaling. Its chemical characteristics and antagonist activity are summarized below.

Table 1: Chemical Properties of Boc-MLF

| Property | Value | Reference |

|---|---|---|

| Full Name | N-t-butoxycarbonyl-Met-Leu-Phe | [6] |

| Common Names | Boc-MLF, Boc-1 | [4][5] |

| Molecular Formula | C₂₅H₃₉N₃O₆S | [3] |

| Molecular Weight | 509.66 g/mol | [3] |

| CAS Number | 67247-12-5 | [3] |

| Solubility | Soluble to 2 mg/mL in DMSO | [3] |

| Purity | Typically ≥95% | [3] |

| Storage | Store at -20°C |[3] |

Table 2: Antagonist Activity of Boc-MLF

| Assay Type | Target Receptor | Agonist Used | Cell Type | Activity Metric | Value | Reference |

|---|---|---|---|---|---|---|

| Superoxide Production | FPR1 | fMLF | Neutrophils | EC₅₀ | 0.63 µM | [3] |

| Granule Exocytosis | FPR1 | fMLF | Neutrophils | Inhibition | Near-complete | [3] |

| General FPR Signaling | FPR1 | Various | Neutrophils | Inhibition | Potent | [5] |

| Receptor Selectivity Note | FPR1 vs FPR2/ALX| N/A | Neutrophils | Specificity | Loses FPR1 selectivity at concentrations >10 µM, showing some inhibition of FPR2/ALX.[5][6][7][8] |

Mechanism of Action and Signaling

Boc-MLF functions as a competitive antagonist primarily at the Formyl Peptide Receptor 1 (FPR1).[3][5] It binds to the receptor at the same site as endogenous and synthetic agonists like fMLF but fails to induce the conformational change necessary for G-protein coupling and subsequent signal transduction.[6] By occupying the binding site, Boc-MLF prevents agonists from activating the receptor, thereby inhibiting downstream cellular responses.

Upon activation by an agonist, FPR1, a Gαi-coupled receptor, initiates several signaling cascades:

-

G-protein Dissociation: The G-protein dissociates into Gαi and Gβγ subunits.[9]

-

PLC Pathway and Calcium Mobilization: The Gβγ subunit activates Phospholipase Cβ (PLCβ), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm.[1][9] This rapid increase in intracellular calcium is a hallmark of FPR1 activation.

-

MAPK Pathway: The G-protein subunits also contribute to the activation of the mitogen-activated protein kinase (MAPK) cascades, including the ERK1/2 pathway, which are crucial for cellular processes like proliferation and inflammation.[9]

Boc-MLF blocks these events at the outset by preventing the initial receptor activation.

Figure 1. FPR1 signaling pathway and inhibition by Boc-MLF.

Detailed Experimental Protocols

The following protocols describe standard methods for characterizing the antagonist activity of Boc-MLF.

Calcium Mobilization Assay

This assay measures the ability of an antagonist to block the agonist-induced release of intracellular calcium.[10][11]

I. Materials and Reagents:

-

Cells: HL-60 cells stably expressing human FPR1 (FPR1-HL-60) or freshly isolated human neutrophils.[4][12]

-

Antagonist: Boc-MLF-TFA.

-

Agonist: N-Formyl-Met-Leu-Phe (fMLF).

-

Calcium Indicator Dye: Fluo-4 AM or equivalent no-wash calcium assay kit.[13][14]

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Plate: Black, clear-bottom 96-well or 384-well microplates.

-

Instrumentation: Fluorescence microplate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

II. Experimental Procedure:

-

Cell Plating: Seed cells into the microplate at an appropriate density (e.g., 50,000 - 100,000 cells/well) and allow them to adhere if necessary. For suspension cells like neutrophils, use plates pre-coated with a suitable matrix or proceed directly.

-

Dye Loading: Remove the culture medium. Add the Fluo-4 AM dye-loading solution prepared in assay buffer to each well. Incubate the plate for 45-60 minutes at 37°C in the dark.[13]

-

Antagonist Addition: Prepare serial dilutions of Boc-MLF in assay buffer. Add the desired concentrations of Boc-MLF to the cell plate. Include a vehicle control (e.g., DMSO diluted in buffer).

-

Incubation: Incubate the plate with the antagonist for 10-30 minutes at room temperature or 37°C to allow for receptor binding.

-

Agonist Stimulation and Measurement: a. Place the cell plate into the fluorescence plate reader. b. Measure the baseline fluorescence for several seconds. c. Use the automated injector to add a fixed concentration of fMLF (typically an EC₈₀ concentration to ensure a robust signal window) to all wells.[10] d. Immediately measure the kinetic fluorescence response for at least 120 seconds. The agonist-induced Ca²⁺ release will cause a sharp peak in fluorescence.

-

Data Analysis: a. Determine the maximum fluorescence response for each well. b. Normalize the data to the vehicle control (0% inhibition) and a positive control with no agonist (100% inhibition). c. Plot the percent inhibition against the log concentration of Boc-MLF. d. Calculate the IC₅₀ value using non-linear regression analysis.

Figure 2. Workflow for a calcium mobilization antagonist assay.

Chemotaxis Assay (Under-Agarose Method)

This assay assesses the ability of Boc-MLF to inhibit the directed migration of cells, such as neutrophils, towards a chemoattractant.[15][16]

I. Materials and Reagents:

-

Cells: Freshly isolated human neutrophils.

-

Antagonist: Boc-MLF-TFA.

-

Chemoattractant: fMLF.

-

Medium: RPMI 1640 or similar, supplemented with serum or BSA.

-

Agarose (B213101): High-purity agarose for cell culture.

-

Culture Dishes: 35 mm or 60 mm tissue culture dishes.

II. Experimental Procedure:

-

Agarose Gel Preparation: Prepare a 1-2% agarose solution in a 50:50 mixture of 2x concentrated culture medium and sterile water. Cool to ~40°C. Pour a thin layer (2-3 mm) into the culture dishes and allow it to solidify completely.

-

Well Cutting: Use a sterile punch to cut a series of three wells in a line in the agarose. The wells should be a few millimeters in diameter and spaced several millimeters apart.

-

Cell Preparation and Treatment: a. Resuspend neutrophils in culture medium to a high concentration (e.g., 10-20 x 10⁶ cells/mL). b. Divide the cell suspension into treatment groups. Add different concentrations of Boc-MLF or a vehicle control to each group. c. Incubate the cells with the antagonist for 15-30 minutes at 37°C.

-

Assay Loading: a. Center Well: Carefully pipette 10-20 µL of the treated neutrophil suspension into the center well of each three-well set. b. Outer Wells: Pipette the same volume of chemoattractant (fMLF, e.g., 100 nM) into one outer well and vehicle/medium into the other outer well (negative control).

-

Incubation: Place the dishes in a humidified incubator at 37°C with 5% CO₂ for 2-4 hours to allow for cell migration under the agarose.

-

Quantification and Analysis: a. Visualize the cells using a microscope with phase-contrast optics. b. Measure the distance of migration from the edge of the center well towards the chemoattractant well and the control well. c. Alternatively, fix and stain the cells, then count the number of migrated cells at various distances. d. Calculate the chemotactic index and determine the inhibitory effect of Boc-MLF at each concentration.

Conclusion

Boc-MLF-TFA is an indispensable tool for investigating the role of FPR1 in inflammation and innate immunity. As a potent and relatively specific competitive antagonist, it allows for the controlled inhibition of FPR1-mediated signaling pathways. Understanding its mechanism, quantitative activity profile, and the proper execution of characterization assays is crucial for its effective use in research and drug discovery. Researchers should remain cognizant of its potential for off-target effects at higher concentrations and always include appropriate controls to ensure the validity of their findings.

References

- 1. Formyl peptide receptor - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. rndsystems.com [rndsystems.com]

- 4. Antagonism of Human Formyl Peptide Receptor 1 (FPR1) by Chromones and Related Isoflavones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyclosporin H, Boc-MLF and Boc-FLFLF are antagonists that preferentially inhibit activity triggered through the formyl peptide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cyclosporin H, Boc-MLF and Boc-FLFLF are Antagonists that Preferentially Inhibit Activity Triggered Through the Formyl Peptide Receptor | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 12. 3-(1H-Indol-3-yl)-2-[3-(4-nitrophenyl)ureido]propanamide Enantiomers With Human Formyl-Peptide Receptor Agonist Activity: Molecular Modeling of Chiral Recognition by FPR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. A Haptotaxis Assay for Neutrophils using Optical Patterning and a High-content Approach - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Boc-MLF in Inflammation Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-Butoxycarbonyl-Met-Leu-Phe (Boc-MLF) is a synthetic peptide that has become an indispensable tool in the field of inflammation research. As a potent and selective antagonist of the Formyl Peptide Receptor 1 (FPR1), Boc-MLF allows for the precise dissection of inflammatory pathways mediated by this key receptor. This technical guide provides an in-depth overview of Boc-MLF, its mechanism of action, quantitative efficacy, and detailed experimental protocols for its application in studying inflammatory processes.

Core Concepts: Mechanism of Action

Boc-MLF exerts its effects by competitively binding to FPR1, a G protein-coupled receptor (GPCR) predominantly expressed on the surface of phagocytic leukocytes, such as neutrophils.[1][2] FPR1 is a crucial pattern recognition receptor that recognizes N-formylated peptides, such as N-formylmethionyl-leucyl-phenylalanine (fMLF), which are released by bacteria or from damaged mitochondria.[2] The binding of agonists like fMLF to FPR1 triggers a cascade of intracellular signaling events, leading to neutrophil activation, chemotaxis, degranulation, and the production of reactive oxygen species (ROS) – all hallmark processes of the inflammatory response.

By occupying the ligand-binding site of FPR1, Boc-MLF prevents the binding of endogenous and exogenous agonists, thereby inhibiting the downstream signaling pathways. This blockade allows researchers to investigate the specific contributions of FPR1 activation to various inflammatory phenomena. It is important to note that while Boc-MLF is highly selective for FPR1 at lower concentrations, it may exhibit some off-target effects on FPR2 at higher concentrations.[1][3]

Quantitative Data on Boc-MLF Efficacy

The inhibitory potency of Boc-MLF has been quantified in various functional assays. The following table summarizes key efficacy data, providing a reference for experimental design and data interpretation.

| Assay Type | Cell Type | Agonist | Parameter Measured | Boc-MLF Potency | Reference(s) |

| Superoxide Production | Human Neutrophils | fMLF | O₂⁻ release | EC₅₀: 0.63 µM | [4] |

| Chemotaxis | Human Neutrophils | fMLF | Cell Migration | IC₅₀: 5 - 16 µM | [3] |

Signaling Pathways Modulated by Boc-MLF

Boc-MLF's antagonism of FPR1 directly impacts several key inflammatory signaling cascades. The following diagram illustrates the canonical FPR1 signaling pathway and the point of inhibition by Boc-MLF.

References

- 1. Cyclosporin H, Boc-MLF and Boc-FLFLF are antagonists that preferentially inhibit activity triggered through the formyl peptide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

Basic properties of N-t-Boc-Met-Leu-Phe TFA salt.

An In-depth Technical Guide to N-t-Boc-Met-Leu-Phe TFA Salt

Introduction

N-tert-Butoxycarbonyl-L-methionyl-L-leucyl-L-phenylalanine trifluoroacetate (B77799) salt (N-t-Boc-Met-Leu-Phe TFA salt) is a synthetic peptide derivative that serves as a crucial tool in immunological and pharmacological research. It functions as an antagonist of the Formyl Peptide Receptors (FPRs), a class of G protein-coupled receptors (GPCRs) primarily involved in the innate immune response and inflammation.[1][2][3] By blocking the action of native agonists like N-formylmethionyl-leucyl-phenylalanine (fMLF), N-t-Boc-Met-Leu-Phe allows for the detailed study of inflammatory pathways, chemotaxis, and cellular activation. This guide provides a comprehensive overview of its core properties, mechanism of action, and relevant experimental protocols for researchers in drug development and life sciences.

Physicochemical Properties

The fundamental characteristics of N-t-Boc-Met-Leu-Phe TFA salt are determined by its peptide structure, the N-terminal Boc protecting group, and the trifluoroacetate counter-ion. The Boc group is a common protecting group used in peptide synthesis, which is typically removed using trifluoroacetic acid (TFA).[4][5] Consequently, the final purified peptide is often isolated as a TFA salt.

| Property | Value | Source |

| Synonyms | Boc-MLF, Boc-Met-Leu-Phe-OH | [3][6] |

| Molecular Formula | C27H40F3N3O8S | Calculated |

| Molecular Weight | 623.68 g/mol | Calculated from[6] |

| Appearance | White to off-white solid | [7] |

| Purity | Typically ≥95% (as determined by HPLC) | [8] |

| Solubility | Soluble in DMSO, DMF, and methanol | [7] |

| Storage | Store at -20°C for short-term and -80°C for long-term storage.[3][9] |

Note: The Molecular Formula and Weight have been calculated based on the free acid form (C25H39N3O6S, MW: 509.66 g/mol )[6] and the TFA counter-ion (C2HF3O2, MW: 114.02 g/mol ).

Biological Activity and Mechanism of Action

N-t-Boc-Met-Leu-Phe acts as a competitive antagonist for the Formyl Peptide Receptor (FPR) family, particularly FPR1, which is highly expressed on phagocytic leukocytes such as neutrophils.[3][10]

Quantitative Biological Data

| Parameter | Value | Description | Source |

| Target | Formyl Peptide Receptor (FPR) | A family of GPCRs involved in chemotaxis. | [3] |

| Activity | Antagonist | Blocks the receptor, preventing agonist binding. | [3][11] |

| IC50 | 0.63 µM | Concentration causing 50% inhibition of fMLF-induced superoxide (B77818) production in neutrophils. | [3] |

Signaling Pathway

FPRs are members of the seven-transmembrane G protein-coupled receptor family.[1][12] Upon activation by an agonist (e.g., fMLF), FPR1 couples to an inhibitory G-protein (Gi). This coupling induces the dissociation of the Gα and Gβγ subunits, which in turn trigger multiple downstream signaling cascades.[10][13] Key pathways include:

-

Phospholipase C (PLC) Activation : Leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in intracellular calcium mobilization and protein kinase C (PKC) activation.[12][13]

-

Phosphoinositide 3-Kinase (PI3K) Pathway : Activation of PI3K leads to the production of PIP3, which activates downstream effectors like Akt, playing a role in cell survival and migration.[13]

-

Mitogen-Activated Protein Kinase (MAPK) Pathway : Involves the activation of kinases such as ERK1/2, which regulate gene expression and other cellular functions.[13]

N-t-Boc-Met-Leu-Phe TFA salt competitively binds to the receptor, preventing these agonist-induced signaling events.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of N-t-Boc-Met-Leu-Phe

This protocol outlines the general steps for synthesizing the peptide using Boc chemistry.

-

Resin Preparation : Swell a suitable resin (e.g., Pam-resin pre-loaded with Phenylalanine) in dichloromethane (B109758) (DCM) for 1-2 hours.[8]

-

Boc Deprotection : Remove the Boc protecting group from the resin-bound amino acid by treating it with 50% Trifluoroacetic Acid (TFA) in DCM for 30 minutes.[4][8]

-

Neutralization : Wash the resin with DCM to remove excess TFA, followed by neutralization with a base like 10% N,N-diisopropylethylamine (DIEA) in DMF.

-

Amino Acid Coupling :

-

Wash : Wash the resin thoroughly with DMF and DCM to remove unreacted reagents.

-

Repeat Cycle : Repeat steps 2-5 for each subsequent amino acid (e.g., Boc-Met-OH).

-

Cleavage : After the final amino acid is coupled, cleave the completed peptide from the resin and remove side-chain protecting groups using a strong acid, typically anhydrous Hydrogen Fluoride (HF) with a scavenger like p-cresol.[14]

-

Purification and Isolation : Precipitate the crude peptide with cold diethyl ether.[8][14] Dissolve the peptide in an aqueous acetonitrile (B52724) solution containing 0.1% TFA and purify using reverse-phase HPLC.[14]

-

Lyophilization : Combine the pure fractions and lyophilize to obtain the final peptide as a fluffy white solid (TFA salt).[14]

In Vitro Assay: Inhibition of fMLF-Induced Superoxide Production

This protocol provides a method to validate the antagonistic activity of N-t-Boc-Met-Leu-Phe TFA salt in primary human neutrophils.

-

Neutrophil Isolation : Isolate human neutrophils from the whole blood of healthy donors using density gradient centrifugation (e.g., using Ficoll-Paque).

-

Cell Preparation : Resuspend the isolated neutrophils in a suitable buffer (e.g., Hank's Balanced Salt Solution with Ca²⁺ and Mg²⁺) to a final concentration of 1-2 x 10⁶ cells/mL.

-

Antagonist Pre-incubation : Aliquot the cell suspension into a 96-well plate. Add varying concentrations of N-t-Boc-Met-Leu-Phe TFA salt (e.g., 0.01 µM to 100 µM) to the wells. Incubate for 10-15 minutes at 37°C. A vehicle control (e.g., DMSO) should be included.

-

Superoxide Detection : Add a superoxide detection reagent, such as cytochrome c or a luminol-based substrate (e.g., for chemiluminescence), to each well.

-

Agonist Stimulation : Initiate the reaction by adding a fixed concentration of the agonist fMLF (e.g., 1 µM) to all wells except for a negative control.

-

Measurement : Immediately measure the production of superoxide over time using a plate reader. For cytochrome c, measure the change in absorbance at 550 nm. For chemiluminescence, measure light output.

-

Data Analysis : Calculate the rate of superoxide production. Plot the percentage of inhibition against the concentration of N-t-Boc-Met-Leu-Phe TFA salt and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

N-t-Boc-Met-Leu-Phe TFA salt is a well-characterized and potent antagonist of the formyl peptide receptor family. Its defined physicochemical properties and specific biological activity make it an indispensable reagent for investigating the role of FPRs in inflammation, immune cell trafficking, and host defense. The protocols and data presented in this guide offer a foundational resource for researchers aiming to utilize this compound in their experimental designs.

References

- 1. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]

- 2. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Boc-Met-Leu-Phe-OH | C25H39N3O6S | CID 14655143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N-(tert-Butoxycarbonyl)-L-phenylalanine | 13734-34-4 [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. N alpha-formylated and tert-butyloxycarbonylated Phe-(Leu-Phe)n and (Leu-Phe)n peptides as agonists and antagonists of the chemotactic formylpeptide receptor of the rabbit peritoneal neutrophil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Formyl peptide receptor - Wikipedia [en.wikipedia.org]

- 13. Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 14. rsc.org [rsc.org]

The Antagonistic Dance: A Technical Guide to the Interaction of Boc-MLF TFA with Formyl Peptide Receptor 1 (FPR1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formyl peptide receptor 1 (FPR1) stands as a critical sentinel of the innate immune system. As a G protein-coupled receptor (GPCR) predominantly expressed on the surface of phagocytic leukocytes, such as neutrophils and macrophages, it plays a pivotal role in orchestrating the initial inflammatory response to bacterial infections and tissue damage. FPR1 recognizes N-formyl peptides, such as N-formylmethionyl-leucyl-phenylalanine (fMLF), which are common molecular patterns associated with bacteria and mitochondria released from damaged host cells. This recognition event triggers a cascade of intracellular signaling events, leading to essential immune responses including chemotaxis, degranulation, and the production of reactive oxygen species (ROS).

Given its central role in inflammation, FPR1 has emerged as a compelling target for therapeutic intervention in a range of inflammatory diseases. The development of specific antagonists that can modulate FPR1 activity is of significant interest. One such antagonist is Boc-MLF TFA (tert-butyloxycarbonyl-methionyl-leucyl-phenylalanine trifluoroacetate (B77799) salt). By competitively binding to FPR1, Boc-MLF can inhibit the downstream signaling initiated by agonists like fMLF, thereby offering a tool to probe the physiological functions of FPR1 and a potential starting point for the development of novel anti-inflammatory therapeutics.

This in-depth technical guide provides a comprehensive overview of the interaction between this compound and FPR1. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways and experimental workflows, serving as a vital resource for researchers and professionals in the field of immunology and drug development.

Data Presentation: Quantitative Analysis of this compound Interaction with FPR1

The antagonistic activity of this compound on FPR1 has been characterized through various functional assays. The following tables summarize the key quantitative data available.

| Parameter | Value | Assay | Cell Type | Agonist | Reference |

| EC50 | 0.63 μM | Inhibition of Superoxide (B77818) Production | Neutrophils | fMLF | [1][2][3] |

| Parameter | Observation | Assay | Cell Type | Agonist | Reference |

| Chemotaxis Inhibition | Limited inhibitory effect on fMLF-induced chemotaxis | Chemotaxis Assay | Neutrophils | fMLF | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide comprehensive protocols for key experiments used to characterize the interaction of this compound with FPR1.

Competitive Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of an unlabeled compound, such as Boc-MLF, by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

-

Cells or Membranes: Human neutrophils or cell lines engineered to express FPR1 (e.g., HL-60 cells).

-

Radioligand: Typically [3H]fMLF.

-

Unlabeled Ligand: this compound.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

Scintillation Cocktail.

-

Glass Fiber Filters.

-

Filtration Apparatus.

-

Scintillation Counter.

Procedure:

-

Preparation of Cell Membranes: Homogenize cells expressing FPR1 in a lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand (typically at or below its Kd), and varying concentrations of the unlabeled competitor (Boc-MLF).

-

Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium.

-

Termination of Binding: Rapidly filter the contents of each well through glass fiber filters using a vacuum filtration apparatus. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. The IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by an agonist.

Materials:

-

Cells: Human neutrophils or FPR1-expressing cell lines (e.g., HL-60).

-

Calcium Indicator Dye: Fura-2 AM or Fluo-4 AM.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium, buffered with HEPES.

-

Agonist: fMLF.

-

Antagonist: this compound.

-

Fluorescence Plate Reader or Microscope.

Procedure:

-

Cell Loading: Incubate the cells with a calcium indicator dye (e.g., Fura-2 AM) in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C. This allows the dye to enter the cells and be cleaved into its active, calcium-sensitive form.

-

Washing: Wash the cells with fresh assay buffer to remove extracellular dye.

-

Antagonist Pre-incubation: Add varying concentrations of Boc-MLF to the cells and incubate for a short period (e.g., 10-15 minutes) at room temperature.

-

Agonist Stimulation and Measurement: Place the cell plate in a fluorescence plate reader. Add a fixed concentration of the agonist (fMLF) to each well and immediately begin measuring the fluorescence intensity over time. For Fura-2, excitation is typically alternated between 340 nm and 380 nm, with emission measured at 510 nm.

-

Data Analysis: The change in intracellular calcium concentration is represented by the ratio of fluorescence intensities (e.g., F340/F380 for Fura-2). The inhibitory effect of Boc-MLF is calculated as the percentage reduction in the peak calcium response induced by fMLF. An IC50 value is determined by plotting the percentage of inhibition against the log concentration of Boc-MLF.

Neutrophil Chemotaxis Assay (Transwell Assay)

This assay assesses the ability of an antagonist to inhibit the directed migration of neutrophils towards a chemoattractant.

Materials:

-

Neutrophils: Freshly isolated human neutrophils.

-

Chemoattractant: fMLF.

-

Antagonist: this compound.

-

Assay Medium: e.g., RPMI 1640 with 0.5% BSA.

-

Transwell Inserts: With a pore size suitable for neutrophil migration (e.g., 3-5 µm).

-

24-well Plate.

-

Staining Reagent: e.g., Diff-Quik or a fluorescent nuclear stain.

-

Microscope.

Procedure:

-

Neutrophil Isolation: Isolate neutrophils from fresh human blood using density gradient centrifugation (e.g., with Ficoll-Paque).

-

Assay Setup: Place Transwell inserts into the wells of a 24-well plate. Add the chemoattractant (fMLF) diluted in assay medium to the lower chamber of the wells.

-

Cell Preparation and Treatment: Resuspend the isolated neutrophils in assay medium. Pre-incubate the neutrophils with varying concentrations of Boc-MLF or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.

-

Cell Seeding: Add the pre-treated neutrophil suspension to the upper chamber of the Transwell inserts.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period that allows for significant migration (e.g., 60-90 minutes).

-

Cell Fixation and Staining: After incubation, remove the inserts. The migrated cells on the underside of the membrane can be fixed and stained. Non-migrated cells on the top side of the membrane are carefully removed with a cotton swab.

-

Quantification: Count the number of migrated cells in several fields of view using a microscope. The inhibitory effect of Boc-MLF is determined by comparing the number of migrated cells in the presence of the antagonist to the number of cells that migrated in the presence of the vehicle control. An IC50 value can be calculated from the dose-response curve.

Superoxide Production Assay

This assay measures the production of superoxide (O2⁻), a key reactive oxygen species, by neutrophils upon activation, and the inhibitory effect of an antagonist.

Materials:

-

Neutrophils: Freshly isolated human neutrophils.

-

Agonist: fMLF.

-

Antagonist: this compound.

-

Detection Reagent: e.g., Cytochrome c or a fluorescent probe like Dihydrorhodamine 123 (DHR 123).

-

Assay Buffer: e.g., HBSS with calcium and magnesium.

-

Spectrophotometer or Fluorometer.

Procedure:

-

Neutrophil Preparation: Isolate and resuspend neutrophils in assay buffer.

-

Antagonist Pre-incubation: Pre-incubate the neutrophils with varying concentrations of Boc-MLF or vehicle control for a short period at 37°C.

-

Assay Initiation: Add the detection reagent (e.g., cytochrome c) to the neutrophil suspension. Add the agonist (fMLF) to stimulate superoxide production.

-

Measurement: Immediately measure the change in absorbance (for cytochrome c reduction) or fluorescence (for oxidized DHR 123) over time using a plate reader.

-

Data Analysis: The rate of superoxide production is calculated from the change in absorbance or fluorescence per unit of time. The inhibitory effect of Boc-MLF is expressed as the percentage reduction in the rate of superoxide production compared to the vehicle control. An EC50 value is determined from the dose-response curve.[1][2][3]

Mandatory Visualizations

FPR1 Signaling Pathway

Caption: FPR1 Signaling Cascade and Point of this compound Antagonism.

Experimental Workflow: Competitive Radioligand Binding Assay

Caption: Workflow for Determining Boc-MLF Binding Affinity to FPR1.

Logical Relationship: this compound as an FPR1 Antagonist

Caption: Competitive Antagonism of FPR1 by this compound.

Conclusion

This compound serves as a valuable tool for the study of FPR1-mediated inflammatory responses. As a competitive antagonist, it effectively inhibits several key functions of neutrophils triggered by the potent chemoattractant fMLF, most notably superoxide production. While its impact on chemotaxis appears to be more limited, its utility in dissecting the complex signaling pathways downstream of FPR1 activation is undeniable. The detailed experimental protocols and visualizations provided in this guide are intended to empower researchers to further investigate the nuanced interactions of ligands with FPR1 and to accelerate the development of novel therapeutics for the management of inflammatory diseases. Further characterization of the binding kinetics and in vivo efficacy of Boc-MLF and its analogs will undoubtedly pave the way for a deeper understanding of FPR1 pharmacology and its therapeutic potential.

References

The Trifluoroacetate Counter-Ion: Unveiling its Significance in the Biological Activity of Boc-MLF Peptide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-MLF (N-t-butoxycarbonyl-methionyl-leucyl-phenylalanine) is a potent and widely utilized synthetic peptide antagonist of the Formyl Peptide Receptor 1 (FPR1), a key player in the innate immune response. This technical guide delves into the often-overlooked yet critical role of the trifluoroacetate (B77799) (TFA) salt form in which Boc-MLF is commonly supplied. Arising from its synthesis and purification via reverse-phase high-performance liquid chromatography (RP-HPLC), the TFA counter-ion can significantly influence the peptide's physicochemical properties and, consequently, its biological activity. This document provides a comprehensive overview of the significance of the TFA salt, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways to offer a practical resource for researchers in immunology and drug development.

Introduction: The Boc-MLF Peptide and its Target, FPR1

Boc-MLF is a synthetic tripeptide that acts as a competitive antagonist of FPR1.[1] FPR1 is a G protein-coupled receptor (GPCR) predominantly expressed on the surface of phagocytic leukocytes, such as neutrophils and macrophages.[2][3] It recognizes N-formylated peptides, such as N-formylmethionine-leucyl-phenylalanine (fMLF), which are common molecular patterns associated with bacteria and damaged mitochondria.[2] Activation of FPR1 by agonists like fMLF triggers a cascade of intracellular signaling events, leading to chemotaxis, degranulation, and the production of reactive oxygen species (ROS), all crucial components of the inflammatory response.[3][4] By blocking the binding of agonists to FPR1, Boc-MLF serves as an invaluable tool for studying the physiological and pathological roles of this receptor.

The Trifluoroacetate (TFA) Salt: An Inherent Consequence of Peptide Synthesis

The vast majority of commercially available synthetic peptides, including Boc-MLF, are supplied as TFA salts.[5][6][7] This is a direct result of the prevalent use of trifluoroacetic acid in two key stages of solid-phase peptide synthesis (SPPS):

-

Cleavage: TFA is a strong acid used to cleave the synthesized peptide from the solid resin support.[8][9]

-

Purification: TFA is a common ion-pairing agent added to the mobile phase during RP-HPLC purification to improve peak resolution and separation.[6]

During the final lyophilization step, while the volatile TFA is largely removed, the negatively charged trifluoroacetate anion (CF₃COO⁻) remains associated with positively charged residues on the peptide, forming a stable salt.[5]

Physicochemical and Biological Implications of the TFA Counter-Ion

The presence of the TFA counter-ion is not merely an inert component. It can significantly impact several properties of the Boc-MLF peptide, which can, in turn, affect experimental outcomes.

Physicochemical Properties

-

Solubility: The salt form can affect the overall hydrophilicity or hydrophobicity of the peptide, thereby altering its solubility in various aqueous and organic solvents.[7]

-

Stability: The choice of counter-ion can impact the long-term stability of the lyophilized peptide and its stability in solution. Some studies suggest that hydrochloride (HCl) salts of peptides may offer superior stability compared to TFA or acetate (B1210297) salts.[6]

-

Hygroscopicity: Different salt forms can exhibit varying degrees of water absorption from the atmosphere.

-

Physical Form: The TFA salt can sometimes result in a "fluffy" or difficult-to-handle lyophilized powder, whereas acetate salts are often reported to produce a better cake.[7]

Table 1: Physicochemical Properties of Boc-MLF

| Property | Value | Source |

| Molecular Weight | 509.66 g/mol | [1] |

| Formula | C₂₅H₃₉N₃O₆S | [1] |

| Sequence | Boc-Met-Leu-Phe | [1] |

| Solubility | Soluble to 2 mg/mL in DMSO | [1] |

| Purity | ≥95% | [1] |

| Storage | Store at -20°C | [1] |

Note: The listed properties are for the commonly available form of Boc-MLF, which is typically the TFA salt. Specific data comparing different salt forms of Boc-MLF are not available in the reviewed literature.

Biological Activity and Potential for Experimental Artifacts

The TFA counter-ion can have direct and indirect effects on the biological activity of Boc-MLF and the interpretation of experimental results.

-

Direct Biological Effects: Studies on other peptides have shown that TFA itself can exert biological effects, including inhibiting cell proliferation at nanomolar concentrations in some cell types and promoting it at higher concentrations in others.[5] It has also been reported to induce T-cell responses and enhance the production of proinflammatory cytokines.[6]

-

Alteration of pH: Residual TFA can lower the pH of stock solutions and experimental media, which can, in turn, affect cell viability and protein function.[5]

-

Influence on Peptide Conformation: The counter-ion can influence the secondary structure of peptides. For example, TFA has been observed to slightly increase the helical structure of some peptides compared to their chloride salts.[6]

These potential confounding factors underscore the importance for researchers to be aware of the presence of TFA and to consider its potential impact on their specific experimental system. For sensitive in vivo or cell-based assays, it is often recommended to exchange the TFA counter-ion for a more biologically compatible one, such as acetate or hydrochloride.[5][6]

Table 2: Biological Activity of Boc-MLF as an FPR1 Antagonist

| Parameter | Value | Experimental System | Source |

| IC₅₀ (fMLF-induced superoxide (B77818) production) | 0.63 µM | Human Neutrophils | [10] |

| EC₅₀ (inhibition of fMLF-induced superoxide production) | 0.63 µM | Not specified | [1] |

| Effect on fMLF-stimulated primary granule exocytosis | Almost complete blockade | Not specified | [1] |

Note: The reported values are for Boc-MLF, which is presumed to be the TFA salt form as it is the most common commercially available version. Direct comparisons of the antagonistic activity of different Boc-MLF salt forms were not found in the reviewed literature.

Experimental Protocols

To facilitate reproducible research, this section provides detailed methodologies for key experiments used to characterize the activity of Boc-MLF.

Superoxide Production Assay (Cytochrome c Reduction Method)

This assay measures the production of extracellular superoxide anions (O₂⁻) by neutrophils, a key response to fMLF stimulation that is inhibited by Boc-MLF.

Principle: Superoxide dismutase (SOD)-inhibitable reduction of ferricytochrome c to ferrocytochrome c is measured spectrophotometrically.

Materials:

-

Human neutrophils isolated from fresh peripheral blood.

-

Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺/Mg²⁺.

-

fMLF (N-Formylmethionyl-leucyl-phenylalanine).

-

Boc-MLF (TFA salt).

-

Ferricytochrome c.

-

Superoxide Dismutase (SOD).

-

96-well microplate.

-

Microplate spectrophotometer capable of reading absorbance at 550 nm.

Procedure:

-

Neutrophil Isolation: Isolate human neutrophils from heparinized venous blood using a standard method such as dextran (B179266) sedimentation followed by Ficoll-Paque density gradient centrifugation.[11] Resuspend the purified neutrophils in HBSS without Ca²⁺/Mg²⁺.

-

Cell Preparation: Centrifuge the neutrophils and resuspend them in HBSS with Ca²⁺/Mg²⁺ to a final concentration of 1 x 10⁶ cells/mL.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of neutrophil suspension (5 x 10⁴ cells).

-

50 µL of ferricytochrome c solution (final concentration 50-100 µM).

-

For negative control wells, add 10 µL of SOD (final concentration 300 U/mL).

-

For antagonist-treated wells, add 10 µL of Boc-MLF at various concentrations. For vehicle control, add 10 µL of the corresponding vehicle (e.g., DMSO).

-

-

Incubation: Pre-incubate the plate at 37°C for 5-10 minutes.

-

Stimulation: Add 10 µL of fMLF solution (final concentration typically 10-100 nM) to all wells except the unstimulated control.

-

Measurement: Immediately begin monitoring the change in absorbance at 550 nm every 1-2 minutes for 15-30 minutes in a microplate reader heated to 37°C.

-

Calculation: The amount of superoxide produced is calculated using the extinction coefficient for reduced cytochrome c (21.1 mM⁻¹cm⁻¹).[12][13] The inhibitory effect of Boc-MLF is determined by comparing the rate of superoxide production in the presence and absence of the antagonist.

Primary Granule Exocytosis Assay (Myeloperoxidase Release)

This assay quantifies the release of myeloperoxidase (MPO), an enzyme stored in the primary (azurophilic) granules of neutrophils, upon stimulation with fMLF. Boc-MLF is expected to inhibit this process.

Principle: The enzymatic activity of released MPO is measured using a colorimetric substrate.

Materials:

-

Human neutrophils.

-

HBSS with Ca²⁺/Mg²⁺.

-

fMLF.

-

Boc-MLF (TFA salt).

-

Cytochalasin B (optional, to enhance degranulation).

-

MPO substrate solution (e.g., o-dianisidine dihydrochloride (B599025) or TMB).

-

Hydrogen peroxide (H₂O₂).

-

Stop solution (e.g., H₂SO₄).

-

96-well microplate.

-

Microplate spectrophotometer.

Procedure:

-

Neutrophil Preparation: Isolate and prepare neutrophils as described in the superoxide production assay, resuspending them in HBSS with Ca²⁺/Mg²⁺ at a concentration of 1-5 x 10⁶ cells/mL.

-

Pre-treatment: In a microcentrifuge tube or 96-well plate, pre-incubate the neutrophil suspension with various concentrations of Boc-MLF or vehicle for 10-15 minutes at 37°C. If using, add cytochalasin B (final concentration ~5 µg/mL) for the last 5 minutes of this incubation.

-

Stimulation: Add fMLF (final concentration typically 100 nM to 1 µM) and incubate for 15-30 minutes at 37°C.[14]

-

Pellet Cells: Centrifuge the samples at 400 x g for 5 minutes at 4°C to pellet the cells.

-

Collect Supernatant: Carefully collect the supernatant, which contains the released MPO.

-

MPO Assay:

-

In a new 96-well plate, add a portion of each supernatant.

-

Add the MPO substrate solution containing H₂O₂.

-

Incubate at room temperature for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding the stop solution.

-

-

Measurement: Read the absorbance at the appropriate wavelength for the chosen substrate (e.g., 450 nm for TMB).

-

Calculation: To determine the percentage of MPO release, a total MPO control is prepared by lysing an equivalent number of cells with a detergent (e.g., Triton X-100). The MPO release in each sample is expressed as a percentage of the total MPO content. The inhibitory effect of Boc-MLF is calculated relative to the fMLF-stimulated control.[15]

Visualizing the Mechanism of Action: Signaling Pathways and Workflows

FPR1 Signaling Pathway

Boc-MLF exerts its inhibitory effect by blocking the initial step in a complex signaling cascade. The following diagram illustrates the key events following FPR1 activation by an agonist like fMLF, which are subsequently blocked by Boc-MLF.

Caption: FPR1 signaling cascade initiated by fMLF and blocked by Boc-MLF.

Experimental Workflow for Assessing Boc-MLF Activity

The following diagram outlines the general workflow for evaluating the inhibitory effect of Boc-MLF on fMLF-induced neutrophil responses.

Caption: General workflow for evaluating Boc-MLF's inhibitory activity.

Conclusion

The TFA salt of Boc-MLF is an intrinsic feature of its common synthesis and purification process. While Boc-MLF is an indispensable tool for studying FPR1-mediated inflammatory responses, researchers must be cognizant of the potential for the TFA counter-ion to influence the peptide's physicochemical properties and to introduce experimental artifacts. Although direct comparative data for different salt forms of Boc-MLF are lacking, the general principles of peptide chemistry and findings from studies on other peptides highlight the importance of this consideration. For sensitive applications, particularly in preclinical and clinical development, the exchange of the TFA counter-ion for a more biologically inert alternative, such as acetate or hydrochloride, is a prudent step. The detailed protocols and pathway diagrams provided in this guide aim to equip researchers with the necessary information to utilize Boc-MLF-TFA effectively and to interpret their results with a comprehensive understanding of its chemical context.

References

- 1. rndsystems.com [rndsystems.com]

- 2. Formyl peptide receptor 1 - Wikipedia [en.wikipedia.org]

- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 4. Formyl peptide receptor - Wikipedia [en.wikipedia.org]

- 5. genscript.com [genscript.com]

- 6. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]

- 8. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. walshmedicalmedia.com [walshmedicalmedia.com]

- 12. fMLP-Induced IL-8 Release Is Dependent on NADPH Oxidase in Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Stimulation of neutrophil elastase and myeloperoxidase release by IgG fragments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Evidence for the activation of myeloperoxidase by f-Meth-Leu-Phe prior to its release from neutrophil granulocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Boc-MLF TFA in Neutrophil Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of N-t-Boc-Met-Leu-Phe (Boc-MLF TFA), a potent antagonist of Formyl Peptide Receptor 1 (FPR1), in the study of neutrophil activation. This document provides a comprehensive overview of its mechanism of action, detailed experimental protocols for key assays, and a summary of its quantitative effects on various neutrophil functions.

Introduction to this compound and Neutrophil Activation

Neutrophils are the most abundant type of white blood cell and serve as the first line of defense in the innate immune system. Their activation is a tightly regulated process initiated by chemoattractants, such as N-formylated peptides released by bacteria or damaged mitochondria. These peptides bind to G protein-coupled receptors (GPCRs) on the neutrophil surface, with FPR1 being a primary receptor for N-formyl-methionyl-leucyl-phenylalanine (fMLP).[1][2]

This compound is a synthetic peptide derivative of fMLP where the N-formyl group is replaced by a tert-butyloxycarbonyl (t-Boc) group. This modification transforms the molecule from a potent agonist into a competitive antagonist of FPR1.[3] By selectively blocking the binding of fMLP and other formylated peptides to FPR1, this compound serves as an invaluable tool for dissecting the specific signaling pathways and functional responses mediated by this receptor in neutrophil activation studies. Signaling through FPR1 is inhibited by low concentrations of Boc-MLF, however, at higher concentrations (above 10 µM), it may also partially inhibit signaling through the related Formyl Peptide Receptor-like 1 (FPRL1).[4]

Mechanism of Action: Inhibition of FPR1 Signaling

Upon agonist binding, FPR1 activates intracellular signaling cascades that lead to a range of physiological responses, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS). This compound competitively inhibits the binding of agonists to FPR1, thereby preventing the initiation of these downstream signaling events.

The primary signaling pathway initiated by FPR1 activation involves the dissociation of the heterotrimeric G-protein into its Gαi and Gβγ subunits. These subunits, in turn, activate key effector enzymes such as phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K).[1][5] PLC activation leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively.[5][6] The PI3K pathway is crucial for various cellular processes, including chemotaxis and NADPH oxidase activation.[1][5] By blocking the initial receptor-ligand interaction, this compound effectively prevents the activation of these critical signaling pathways.

Quantitative Effects of Boc-MLF on Neutrophil Functions

The inhibitory effects of Boc-MLF on various fMLP-induced neutrophil functions have been quantified in numerous studies. The following tables summarize key findings, providing a comparative overview of its potency.

| Neutrophil Function | Agonist | Boc-MLF IC50 | Reference |

| Chemotaxis | fMLP | 5 - 16 µM | [7] |

| Superoxide (B77818) Production | fMLP | Not explicitly defined as IC50, but inhibitory effects are noted. | [4][7] |

| Calcium Mobilization | fMLP | Inhibitory effects noted, but specific IC50 values are variable. | [7][8] |

| Degranulation (Elastase/MPO Release) | fMLP | Inhibitory effects noted, but specific IC50 values are not consistently reported. | [7] |

Note: IC50 values can vary depending on experimental conditions, such as agonist concentration, cell donor variability, and specific assay methodology.

Experimental Protocols

Detailed methodologies for key experiments used to study the effects of this compound on neutrophil activation are provided below.

Isolation of Human Neutrophils from Whole Blood

This protocol describes the isolation of highly pure and viable neutrophils from human peripheral blood using density gradient centrifugation.[9][10][11][12][13]

Materials:

-

Anticoagulated whole blood (e.g., with EDTA or heparin)

-

Density gradient medium (e.g., Ficoll-Paque)

-

Dextran (B179266) solution

-

Red Blood Cell (RBC) Lysis Buffer

-

Hanks' Balanced Salt Solution (HBSS) or PBS

-

15 mL and 50 mL conical tubes

-

Centrifuge

Procedure:

-

Blood Collection and Dilution: Collect whole blood from healthy donors. Dilute the blood 1:1 with HBSS or PBS.

-

Density Gradient Centrifugation: Carefully layer the diluted blood over an equal volume of density gradient medium in a conical tube. Centrifuge at 500 x g for 30 minutes at room temperature with the centrifuge brake turned off.

-

Harvesting Neutrophils: After centrifugation, distinct layers will form. Aspirate and discard the upper layers containing plasma and mononuclear cells. Carefully collect the neutrophil-rich layer and the underlying erythrocyte layer.

-

Dextran Sedimentation: Mix the collected cell suspension with a dextran solution and allow the erythrocytes to sediment by gravity for 20-30 minutes.

-

Leukocyte Collection: Collect the leukocyte-rich supernatant and centrifuge at 300 x g for 10 minutes.

-

Red Blood Cell Lysis: Resuspend the cell pellet in RBC Lysis Buffer and incubate on ice for 5-10 minutes to lyse any remaining red blood cells.

-

Washing: Add HBSS or PBS to stop the lysis, and centrifuge at 300 x g for 5 minutes. Wash the neutrophil pellet twice more with HBSS or PBS.

-

Cell Counting and Resuspension: Resuspend the final neutrophil pellet in an appropriate buffer for your downstream assay and determine the cell concentration and viability using a hemocytometer and trypan blue exclusion. The purity of the neutrophil preparation should be >95%.

Superoxide Production Assay (Chemiluminescence)

This assay measures the production of reactive oxygen species (ROS) by neutrophils, a key indicator of their activation.[14][15][16]

Materials:

-

Isolated human neutrophils

-

Krebs-Ringer-Glucose (KRG) buffer

-

Luminol or Isoluminol (chemiluminescent probe)

-

Horseradish Peroxidase (HRP)

-

fMLP (agonist)

-

This compound (antagonist)

-

96-well white opaque microplate

-

Luminometer

Procedure:

-

Cell Preparation: Resuspend isolated neutrophils in KRG buffer to a final concentration of 1 x 10^6 cells/mL.

-

Assay Setup: In a 96-well white plate, add neutrophils, luminol/isoluminol, and HRP to each well.

-

Antagonist Pre-incubation: For inhibition studies, pre-incubate the neutrophils with varying concentrations of this compound for 10-15 minutes at 37°C.

-

Stimulation: Initiate the reaction by adding fMLP to the wells.

-

Measurement: Immediately place the plate in a luminometer and measure the chemiluminescence signal kinetically over 30-60 minutes at 37°C.

-

Data Analysis: The rate of superoxide production is proportional to the chemiluminescence intensity. Calculate the inhibition by this compound relative to the fMLP-only control.

Degranulation Assay (Elastase or Myeloperoxidase Release)

This assay quantifies the release of granular enzymes, such as elastase or myeloperoxidase (MPO), from activated neutrophils.[17][18][19][20][21]

Materials:

-

Isolated human neutrophils

-

HBSS with Ca2+ and Mg2+

-

Cytochalasin B (optional, to enhance degranulation)

-

fMLP (agonist)

-

This compound (antagonist)

-

Substrate for elastase (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide) or MPO (e.g., o-dianisidine dihydrochloride (B599025) and H2O2)

-

96-well clear microplate

-

Spectrophotometer

Procedure:

-

Cell Preparation: Resuspend isolated neutrophils in HBSS with Ca2+ and Mg2+ to a final concentration of 1-5 x 10^6 cells/mL.

-

Priming (Optional): Pre-incubate neutrophils with cytochalasin B for 5-10 minutes at 37°C to enhance the degranulation response.

-

Antagonist Pre-incubation: Add varying concentrations of this compound to the neutrophil suspension and incubate for 10-15 minutes at 37°C.

-

Stimulation: Add fMLP to stimulate degranulation and incubate for 15-30 minutes at 37°C.

-

Pellet Cells: Centrifuge the plate at 400 x g for 5 minutes to pellet the cells.

-

Supernatant Transfer: Carefully transfer the cell-free supernatant to a new 96-well plate.

-

Enzyme Activity Measurement: Add the appropriate enzyme substrate to each well and measure the change in absorbance over time using a spectrophotometer.

-

Data Analysis: Calculate the percentage of enzyme release relative to a positive control (e.g., total cell lysate) and determine the inhibitory effect of this compound.

Chemotaxis Assay (Boyden Chamber)

This assay measures the directed migration of neutrophils towards a chemoattractant.[22][23][24]

Materials:

-

Isolated human neutrophils

-

Chemotaxis buffer (e.g., HBSS with 0.1% BSA)

-

fMLP (chemoattractant)

-

This compound (antagonist)

-

Boyden chamber or Transwell inserts (with 3-5 µm pore size polycarbonate membrane)

-

24-well or 96-well plates

-

Staining solution (e.g., Diff-Quik)

-

Microscope

Procedure:

-

Assay Setup: Place the Boyden chamber inserts into the wells of the plate. Add the chemoattractant (fMLP) to the lower chamber.

-

Cell Preparation: Resuspend isolated neutrophils in chemotaxis buffer. For inhibition studies, pre-incubate the cells with varying concentrations of this compound.

-

Cell Seeding: Add the neutrophil suspension to the upper chamber of the insert.

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 60-90 minutes to allow for cell migration.

-

Cell Fixation and Staining: After incubation, remove the inserts and wipe the non-migrated cells from the top surface of the membrane. Fix the migrated cells on the bottom surface with methanol (B129727) and stain with a suitable staining solution.

-

Cell Counting: Mount the membrane on a microscope slide and count the number of migrated cells in several high-power fields.

-

Data Analysis: Calculate the chemotactic index as the fold increase in migrated cells in response to fMLP compared to the buffer control. Determine the inhibitory effect of this compound.

Intracellular Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration upon neutrophil activation.[6][25][26][27][28][29][30]

Materials:

-

Isolated human neutrophils

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

-

Pluronic F-127

-

Assay buffer (e.g., HBSS with Ca2+/Mg2+ and 0.1% BSA)

-

fMLP (agonist)

-

This compound (antagonist)

-

Fluorometer or fluorescence microscope with appropriate filters

Procedure:

-

Dye Loading: Resuspend isolated neutrophils in assay buffer and load the cells with a calcium-sensitive dye (e.g., 1-5 µM Fura-2 AM) in the presence of a small amount of Pluronic F-127 (e.g., 0.02%) to aid in dye solubilization. Incubate at 37°C for 30-45 minutes in the dark.

-

Washing: Wash the cells twice with assay buffer to remove extracellular dye.

-

Cell Resuspension: Resuspend the dye-loaded cells in assay buffer.

-

Measurement: Place the cell suspension in a fluorometer cuvette or a microplate. For inhibition studies, add this compound and incubate for a few minutes.

-

Stimulation and Recording: Record the baseline fluorescence, then add fMLP to stimulate the cells and continue recording the fluorescence signal over time. For ratiometric dyes like Fura-2, measure the emission at ~510 nm with excitation alternating between 340 nm and 380 nm.

-

Data Analysis: The change in fluorescence intensity or the ratio of fluorescence at the two excitation wavelengths is proportional to the change in intracellular calcium concentration. Determine the inhibitory effect of this compound on the fMLP-induced calcium peak.

Visualizations

Signaling Pathways

Caption: FPR1 Signaling Pathway and Inhibition by this compound.

Experimental Workflow

Caption: General Experimental Workflow for Studying this compound Effects.

Conclusion

This compound is an indispensable tool for researchers investigating the intricacies of neutrophil activation. Its specific antagonism of FPR1 allows for the precise elucidation of the signaling pathways and functional consequences mediated by this key receptor. The detailed protocols and data presented in this guide provide a solid foundation for designing and executing robust experiments to further our understanding of neutrophil biology in health and disease, and for the development of novel anti-inflammatory therapeutics.

References

- 1. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antagonism of Human Formyl Peptide Receptor 1 with Natural Compounds and their Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyclosporin H, Boc-MLF and Boc-FLFLF are antagonists that preferentially inhibit activity triggered through the formyl peptide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Calcium mobilization and signal transduction in the neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Neutrophil Isolation Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Neutrophil isolation protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. akadeum.com [akadeum.com]

- 13. Video: Neutrophil Isolation Protocol [jove.com]

- 14. The mechanism for activation of the neutrophil NADPH-oxidase by the peptides formyl-Met-Leu-Phe and Trp-Lys-Tyr-Met-Val-Met differs from that for interleukin-8 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Measurement of Oxidative Burst in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. thorax.bmj.com [thorax.bmj.com]

- 20. Released Myeloperoxidase Attenuates Neutrophil Migration and Accumulation in Inflamed Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. criver.com [criver.com]

- 23. A Novel Image-Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Boyden Chamber Assay | Springer Nature Experiments [experiments.springernature.com]

- 25. Calcium Flux in Neutrophils Synchronizes β2 Integrin Adhesive and Signaling Events that Guide Inflammatory Recruitment - PMC [pmc.ncbi.nlm.nih.gov]

- 26. ionbiosciences.com [ionbiosciences.com]